5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Overview
Description
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: is an organic compound with the molecular formula C13H9BrN2O4 and a molecular weight of 337.13 g/mol . This compound is known for its unique structure, which includes a bromine atom, a piperidine ring, and an isoindoline-1,3-dione moiety. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione typically involves multiple steps. One common method starts with isoindoline-1,3-dione as the starting material. The process includes acid catalysis, amide formation, and bromination reactions . The reaction conditions often require inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for efficiency and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has applications in biological research, particularly in studying protein interactions and enzyme functions. It can be used as a probe to investigate biochemical pathways .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or activators of specific enzymes, making them valuable in drug development .
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This process is crucial for regulating protein levels and maintaining cellular homeostasis. The structure of the compound allows it to bind to specific sites on the target proteins, modulating their activity and function .
Comparison with Similar Compounds
5-Bromo-2-(2,6-dioxopiperidin-3-yl)-6-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is a thalidomide analogue and shares a similar core structure but with additional fluorine substitution.
4-Bromo-N-(2,6-dioxo-3-piperidyl)phthalimide: Another related compound with a similar functional group arrangement.
Uniqueness: 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .
Properties
IUPAC Name |
5-bromo-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMSBQXTHIEBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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